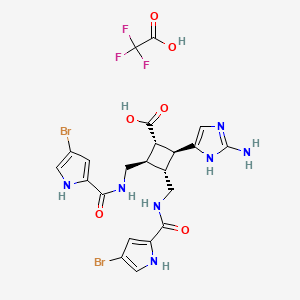

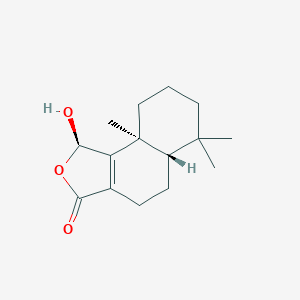

![molecular formula C40H48O12S4 B1243988 4-tert-Butylsulfonylcalix[4]arene CAS No. 204190-49-8](/img/structure/B1243988.png)

4-tert-Butylsulfonylcalix[4]arene

概要

説明

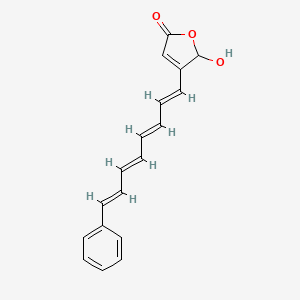

4-tert-Butylsulfonylcalix4arene is a chemical compound with the molecular formula C40H48O12S4 . It is a white to light yellow to light orange powder to crystal . It is used as a starting material for further derivatization .

Synthesis Analysis

The synthesis of 4-tert-Butylsulfonylcalix4arene involves the reaction of the diisothiocyanate p-tertbutylcalix arene . The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .Molecular Structure Analysis

The molecular structure of 4-tert-Butylsulfonylcalix4arene is complex, with a molecular weight of 849.1 g/mol . The tetraphenolic lower-rim of p-tert-butylcalix4arene in the cone conformation is ideal for binding a variety of paramagnetic transition and lanthanide metals .Chemical Reactions Analysis

The coordination chemistry of p-tert-butylcalix4arene with paramagnetic transition and lanthanide metal ions has been studied . By varying reactants, stoichiometries and reaction or crystallisation conditions it is possible to access an incredible range of clusters .Physical And Chemical Properties Analysis

4-tert-Butylsulfonylcalix4arene is a solid at 20 degrees Celsius . It is sensitive to moisture and should be stored under inert gas . It is used as a starting material for further derivatization, including halogenation, acylation, and diazo coupling .科学的研究の応用

Biomedical Applications

Sulfonylcalix4arenes-based coordination cages, termed metal–organic supercontainers (MOSCs), have been used in biomedical applications . These MOSCs possess unique multi-pore architectures containing an endo cavity and multiple exo cavities, allowing the efficient encapsulation of guest molecules, especially for drug delivery .

Drug Delivery Systems

The well-defined built-in multiple binding domains of MOSCs allow the efficient encapsulation of guest molecules, making them suitable for drug delivery . The internal cavities of these coordination cages can bind suitable guest molecules, providing specific chemical microenvironments that promote a large range of applications in biomedical fields .

Gas Storage and Separation

These coordination cages have been used in gas storage and separation . Their built-in internal cavities can bind suitable guest molecules, thus, they provide specific chemical microenvironments to promote a large range of applications in gas storage and separation .

Molecular Recognition

The built-in internal cavities of these coordination cages can bind suitable guest molecules, thus, they provide specific chemical microenvironments to promote a large range of applications in molecular recognition .

Stabilization of Reactive Species

These coordination cages have been used in the stabilization of reactive species . Their built-in internal cavities can bind suitable guest molecules, thus, they provide specific chemical microenvironments to promote a large range of applications in the stabilization of reactive species .

Supramolecular Catalysis

These coordination cages have been used in supramolecular catalysis . Their built-in internal cavities can bind suitable guest molecules, thus, they provide specific chemical microenvironments to promote a large range of applications in supramolecular catalysis .

Efficient Xe/Kr Separation

A series of isoreticular octahedral MOPs featuring Zn 4 -p-tert-butylsulfonylcalix4arene clusters have been used for efficient Xe/Kr separation . The optimal MOP 1-Zn exhibits high adsorption capacity of Xe and excellent Xe/Kr (20/80, v/v) separation performance .

Extraction of Various Ions

4-tert-Butylsulfonylcalix4arene has been used in the extraction of various ions such as Na (I), K (I), Mg (II), Ca (II), Ba (II), Pb (II), Cd (II), Zn (II), Co (II), Ni (II), and Ce (III) . It was demonstrated that SC4A can sequester both Cs (I) and Sr (II) efficiently from aqueous solutions .

作用機序

Target of Action

The primary targets of 4-tert-Butylsulfonylcalix4arene are a variety of paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals .

Mode of Action

The mode of action of 4-tert-Butylsulfonylcalix4arene involves the formation of an adjustable cavity from two molecules of the compound for the complexation of one alkaline earth metal ion . The size of this adjustable cavity changes depending on the ion within an appropriate range .

Biochemical Pathways

The biochemical pathways affected by 4-tert-Butylsulfonylcalix4

Pharmacokinetics

The pharmacokinetics of 4-tert-Butylsulfonylcalix4arene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the available literature

Result of Action

The result of the action of 4-tert-Butylsulfonylcalix4arene is the formation of complexes with various metals . These complexes can be used as metalloligands in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .

Action Environment

The action of 4-tert-Butylsulfonylcalix4arene can be influenced by several environmental factors. For instance, the compound maintains excellent extraction ability for Cs (I) and Sr (II) under an irradiation dose of 1.0 × 10^4 1.1 × 10^6 Gy . Moreover, the main structure of the compound remains unchanged when the temperature is below 400 °C .

Safety and Hazards

将来の方向性

The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding . It is likely that this remarkable parent calixarene will continue to surprise chemists and deliver even more in terms of novelty and function .

特性

IUPAC Name |

5,11,17,23-tetratert-butyl-2,2,8,8,14,14,20,20-octaoxo-2λ6,8λ6,14λ6,20λ6-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48O12S4/c1-37(2,3)21-13-25-33(41)26(14-21)54(47,48)28-16-23(39(7,8)9)18-30(35(28)43)56(51,52)32-20-24(40(10,11)12)19-31(36(32)44)55(49,50)29-17-22(38(4,5)6)15-27(34(29)42)53(25,45)46/h13-20,41-44H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLKLFFOYGXSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)S(=O)(=O)C3=CC(=CC(=C3O)S(=O)(=O)C4=CC(=CC(=C4O)S(=O)(=O)C5=C(C(=CC(=C5)C(C)(C)C)S2(=O)=O)O)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466017 | |

| Record name | 4-tert-Butylsulfonylcalix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204190-49-8 | |

| Record name | 4-tert-Butylsulfonylcalix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

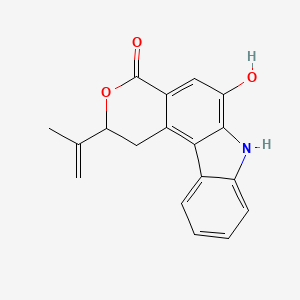

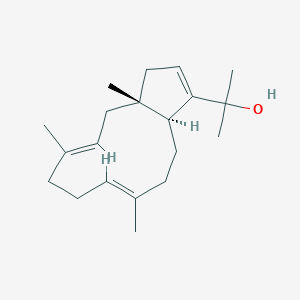

![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)

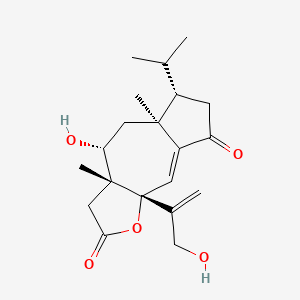

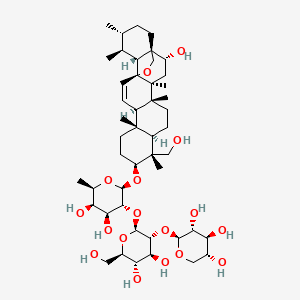

![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)

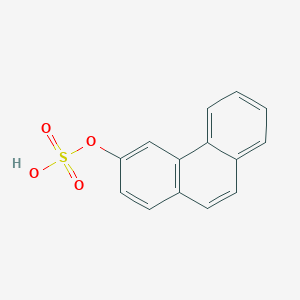

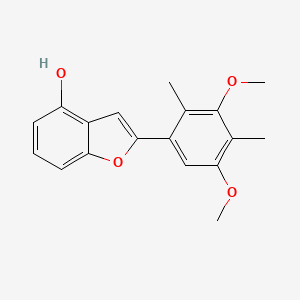

![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)

![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)